molecular formula C16H15N5 B588369 N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 112696-91-0

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No.: B588369
CAS No.: 112696-91-0
M. Wt: 277.331
InChI Key: KTGVVCLIFBRODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of N-(4-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) is inextricably linked to the development of imatinib (Gleevec), the first tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML). In the late 1990s, biochemist Nicholas Lyndon at Ciba-Geigy (now Novartis) synthesized this compound as a key intermediate during imatinib’s optimization process. Early preclinical studies revealed its ability to inhibit Bcr-Abl tyrosine kinase, a protein critical for CML progression, by competing with ATP at the kinase’s binding pocket. The compound’s structural simplicity and potency in early assays positioned it as a foundational scaffold for rational drug design, marking a shift from cytotoxic chemotherapy to molecularly targeted therapies.

Structural Classification in Medicinal Chemistry

This derivative belongs to the 2-phenylaminopyrimidine class, characterized by a pyrimidine core substituted at the 2-position with an aniline group and at the 4-position with a pyridyl moiety. Key structural features include:

Structural Feature Role in Bioactivity
Pyrimidine ring (C4H3N2) Serves as a hydrogen-bond acceptor for kinase hinge regions
4-Pyridyl substituent Enhances solubility and modulates binding affinity
2-Methylphenyl group Occupies hydrophobic pockets in kinase domains

The planar pyrimidine ring facilitates π-π stacking with conserved phenylalanine residues in kinases, while the methyl group on the phenyl ring improves metabolic stability. This scaffold’s versatility has inspired analogs targeting EGFR, VEGFR, and PDGFR kinases.

Significance in Tyrosine Kinase Inhibitor Research

As a precursor to imatinib, this compound validated the “occupancy-driven” design strategy , where small molecules block ATP-binding sites to inhibit aberrant kinase signaling. Its success demonstrated that selective kinase inhibition could achieve clinical efficacy without broad cytotoxicity, a paradigm shift in oncology. Structural studies revealed that the pyridyl group forms a critical hydrogen bond with Thr315 in Bcr-Abl, a residue mutated in imatinib-resistant CML. Researchers have since repurposed the scaffold for dual EGFR/VEGFR inhibitors and third-generation kinase inhibitors addressing resistance mutations.

Nomenclature and Identification Systems

The compound is systematically identified through multiple nomenclature and registry systems:

Identifier Type Value
IUPAC Name 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine
CAS Registry

Properties

IUPAC Name

2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGVVCLIFBRODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652142
Record name 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112696-91-0
Record name 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Nitro Group Reduction

The reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to the corresponding amine is a cornerstone reaction. Patent CN102199146A details a two-step process starting with the condensation of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine in n-butanol at 120°C for 9 hours. The nitro intermediate is then reduced using 10% palladium on charcoal (Pd/C) in ethyl acetate under hydrogen at ambient pressure for 6.5 hours, achieving a yield of 92%. This method emphasizes the role of ester solvents in stabilizing the catalyst and preventing over-reduction.

Raney Nickel in Methanol-Based Hydrogenation

WO2013035102A1 reports an alternative protocol using Raney nickel under 60 psi hydrogen pressure in methanol. The reaction proceeds at 25°C for 45 hours, yielding 88% of the target amine. While slower than Pd/C-mediated reactions, this method avoids noble metals, reducing costs. However, prolonged reaction times and the need for high-pressure equipment limit its industrial applicability.

Table 1: Comparative Analysis of Catalytic Hydrogenation Methods

CatalystSolventPressureTime (h)Yield (%)
10% Pd/CEthyl acetateAmbient6.592
Raney NiMethanol60 psi4588

Microwave-Assisted Synthesis

High-Pressure Coupling Reactions

EP3333162A1 introduces a microwave-assisted method to synthesize the nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. A mixture of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in dimethyl sulfoxide (DMSO) is irradiated at 463K under 25 MPa pressure. This approach reduces reaction times from hours to minutes, achieving 94% yield in a single step. Microwave irradiation enhances reaction kinetics by uniformly heating the mixture, minimizing side products.

Solvent and Base Optimization

The same patent highlights the necessity of DMSO as a polar aprotic solvent to stabilize intermediates during microwave irradiation. Sodium hydroxide neutralizes nitric acid generated from guanidine nitrate, preventing side reactions. Elevated temperatures (463K) facilitate rapid cyclization, a rate-limiting step in conventional thermal methods.

Alternative Reduction Strategies

Ammonium Formate-Mediated Transfer Hydrogenation

Purification and Isolation Techniques

Crystallization from Methanol-Water Systems

Post-reduction, the crude amine is typically crystallized using methanol-water mixtures. WO2013035102A1 specifies cooling the reaction mass to 10°C after basification with sodium hydroxide, followed by filtration and washing with water. This yields >99% pure product, as confirmed by HPLC.

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves residual nitro compounds and by-products. Industrial processes avoid chromatography due to cost, favoring recrystallization instead.

Environmental and Economic Considerations

Catalyst Recycling

Pd/C recovery via filtration and reactivation with hydrochloric acid is feasible, reducing metal waste. Raney nickel, however, poses disposal challenges due to pyrophoric properties.

Solvent Sustainability

Ethyl acetate and methanol are preferred over tetrahydrofuran (THF) or chloroform due to lower toxicity and easier recycling. Microwave methods using DMSO require solvent recovery systems to mitigate environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.

    Substitution: The amino and pyridyl groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Molecular Formula Substituents Biological Role/Activity
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (152460-10-1) C₁₆H₁₅N₅ 3-Pyridyl, 4-amino-2-methylphenyl Imatinib intermediate; kinase inhibition
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (1421372-67-9) C₁₅H₁₃N₅O₂ 3-Pyridyl, 2-methyl-5-nitrophenyl Precursor to Imatinib intermediate; nitro group requires reduction for activity
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (641569-97-3) C₁₉H₁₈N₄O₂ 3-Pyridyl, ethyl ester substituent Modified pharmacokinetics; ester group enhances lipophilicity
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives (e.g., ) Varies Methoxy, trifluoromethyl groups Antibacterial/antifungal activity; altered hydrogen bonding

Functional and Pharmacological Differences

Nitro vs. Amino Groups: The nitro derivative (CAS 1421372-67-9) is a synthetic precursor to the target compound. The nitro group must be reduced to an amine for biological activity, as seen in Imatinib’s synthesis . The amino group in the target compound enables hydrogen bonding with kinase targets, enhancing inhibitory potency .

Methoxy/Trifluoromethyl Groups: Derivatives with these groups (e.g., ) show antibacterial activity, likely due to enhanced electron-withdrawing effects and altered crystal packing .

3-Pyridyl Group Specificity :

  • The 3-pyridyl group in the target compound is critical for binding to the kinase domain. Analogues with 4-pyridyl or phenyl substitutions (e.g., ) exhibit reduced affinity due to steric and electronic mismatches .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a chemical compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. It is a derivative of imatinib, a well-known tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5C_{16}H_{15}N_{5}. Its structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, particularly the Bcr-Abl kinase pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote tumor growth .

Inhibition of Tyrosine Kinases

Research has demonstrated that this compound effectively inhibits Bcr-Abl tyrosine kinase activity. This inhibition results in reduced cell proliferation in CML cell lines, showcasing its potential as an anti-cancer agent .

Case Studies

  • Chronic Myeloid Leukemia (CML) : In clinical studies, compounds similar to this compound have shown significant efficacy in inducing remission in CML patients. For instance, imatinib mesylate (a related compound) has been documented to produce clinical remission with minimal toxicity .
  • Gastrointestinal Stromal Tumors (GISTs) : The compound's ability to inhibit tyrosine kinases also extends to GISTs, where it has been shown to reduce tumor size significantly in patients undergoing treatment with imatinib .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedTarget KinaseIC50 Value (nM)Effect on Cell Proliferation
This compoundBcr-Abl38Significant reduction
ImatinibBcr-Abl30Induces remission
STI571PDGF-receptor50Inhibits tumor growth

Q & A

Q. What synthetic methodologies are employed for preparing N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?

The compound is synthesized via multi-step reactions, typically starting with nucleophilic substitution or condensation reactions between pyrimidine intermediates and substituted anilines. For example, coupling 4-(3-pyridyl)-2-pyrimidinamine with 4-amino-2-methylphenyl derivatives under controlled conditions (e.g., DMF as solvent, LiH as base) is a common approach. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical for yield enhancement .

Q. How is structural identity and purity validated in synthetic workflows?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used to confirm purity (>98%).
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity), while NMR (¹H/¹³C) verifies proton environments and substituent positions .

Q. What initial biological screening approaches assess its therapeutic potential?

  • Kinase Inhibition Assays : Fluorescence polarization assays measure IC₅₀ values against tyrosine kinases (e.g., Bcr-Abl, c-Kit).
  • Antimicrobial Testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Q. How should the compound be stored to ensure stability?

Store in amber vials under inert atmosphere (argon/nitrogen) at room temperature (20–25°C) to prevent degradation via oxidation or photolysis. Desiccants are recommended to avoid hygroscopic effects .

Advanced Research Questions

Q. How do structural modifications influence target binding affinity and selectivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridyl position enhances lipophilicity and kinase binding via hydrophobic interactions.
  • SAR Studies : Comparative crystallography of analogs (e.g., fluorophenyl derivatives) reveals conformational changes in kinase ATP-binding pockets, affecting inhibitor specificity .

Q. What strategies resolve discrepancies between computational predictions and experimental activity data?

  • Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility and solvation effects.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers.
  • Experimental Validation : Re-synthesize analogs with adjusted substituents (e.g., methoxy → ethoxy) to test revised models .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide couplings).
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enhance cross-coupling efficiency in heterocycle formation.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What analytical techniques characterize polymorphic forms or solvates?

  • Thermogravimetric Analysis (TGA) : Identifies solvent loss in hydrates.
  • Powder X-ray Diffraction (PXRD) : Differentiates polymorphs (e.g., Form I vs. Form II) via distinct diffraction patterns.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under variable humidity .

Q. How is the compound’s role as a pharmaceutical intermediate validated in drug development?

  • In Vitro Metabolism : Liver microsome assays (human/rat) evaluate metabolic stability and CYP450 inhibition.
  • Process Validation : Intermediate purity (>99.5%) is confirmed via orthogonal methods (HPLC, NMR) to meet ICH Q3A guidelines for impurities .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Structural Reanalysis : Verify compound identity (e.g., via SC-XRD) to rule out isomerization or degradation.
  • Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., ChEMBL) to identify outliers or assay-specific biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.